molecular formula C15H16N2O B1581352 4,4'-Bis(methylamino)benzophenone CAS No. 3708-39-2

4,4'-Bis(methylamino)benzophenone

Cat. No.: B1581352
CAS No.: 3708-39-2
M. Wt: 240.3 g/mol
InChI Key: HXTBYXIZCDULQI-UHFFFAOYSA-N
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Description

4,4’-Bis(methylamino)benzophenone is an organic compound with the molecular formula C15H16N2O. It is characterized by the presence of two methylamino groups attached to the benzophenone core. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(methylamino)benzophenone typically involves the reaction of benzophenone with methylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the formation of the desired product . The reaction conditions often involve controlled temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of 4,4’-Bis(methylamino)benzophenone may involve more advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability. These methods ensure consistent quality and higher production rates, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(methylamino)benzophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzophenone derivatives .

Scientific Research Applications

4,4’-Bis(methylamino)benzophenone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Bis(methylamino)benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,4’-Bis(methylamino)benzophenone include:

Uniqueness

4,4’-Bis(methylamino)benzophenone is unique due to its specific structure and the presence of methylamino groups, which confer distinct chemical and physical properties. These properties make it suitable for a variety of specialized applications in research and industry .

Properties

IUPAC Name

bis[4-(methylamino)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-16-13-7-3-11(4-8-13)15(18)12-5-9-14(17-2)10-6-12/h3-10,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTBYXIZCDULQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342790
Record name 4,4'-Bis(methylamino)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3708-39-2
Record name 4,4'-Bis(methylamino)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of 4,4'-bis(methylamino)benzophenone into polyamides affect their properties compared to unsubstituted analogs?

A1: [, ] Incorporating this compound as a diamine monomer in polyamide synthesis results in significant changes to the polymer properties compared to unsubstituted counterparts. The N-methyl substitution introduced by this compound leads to:

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